6-Chloro-2-imino-2H-chromene-3-carbothioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-imino-2H-chromene-3-carbothioamide typically involves the reaction of 6-chloro-2H-chromene-3-carbothioamide with suitable reagents under controlled conditions . The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. standard organic synthesis techniques and equipment can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-imino-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the chromene ring.
Scientific Research Applications
6-Chloro-2-imino-2H-chromene-3-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-imino-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Imino-2H-chromene-3-carboselenoic acid amide: Similar structure but contains selenium instead of sulfur.
2-Imino-2H-chromene-3-carbonitrile: Contains a nitrile group instead of a carbothioamide group.
Uniqueness
6-Chloro-2-imino-2H-chromene-3-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
301235-35-8 |
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Molecular Formula |
C10H7ClN2OS |
Molecular Weight |
238.69 g/mol |
IUPAC Name |
6-chloro-2-iminochromene-3-carbothioamide |
InChI |
InChI=1S/C10H7ClN2OS/c11-6-1-2-8-5(3-6)4-7(10(13)15)9(12)14-8/h1-4,12H,(H2,13,15) |
InChI Key |
AYZRHCNYWBHHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=N)O2)C(=S)N |
Origin of Product |
United States |
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